molecular formula C21H22N2O4 B321245 2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid

2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B321245
M. Wt: 366.4 g/mol
InChI Key: GWLBDEXJQIOVGY-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with carboxylic acid and phenylcarbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclohexane ring, followed by the introduction of the carboxylic acid group and the phenylcarbamoyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The phenylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a probe to study biochemical pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of various diseases due to its unique chemical properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new products with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in drug development or biochemical research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid include other cyclohexane derivatives with carboxylic acid and phenylcarbamoyl groups. Examples include:

  • Cyclohexane-1,2-dicarboxylic acid
  • Phenylcarbamoylcyclohexane

Uniqueness

What sets this compound apart is its specific stereochemistry and the arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

(1S,2R)-2-[[2-(phenylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H22N2O4/c24-19(15-10-4-5-11-16(15)21(26)27)23-18-13-7-6-12-17(18)20(25)22-14-8-2-1-3-9-14/h1-3,6-9,12-13,15-16H,4-5,10-11H2,(H,22,25)(H,23,24)(H,26,27)/t15-,16+/m1/s1

InChI Key

GWLBDEXJQIOVGY-CVEARBPZSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)C(=O)O

SMILES

C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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